2-((1H-Pyrazol-1-yl)oxy)benzonitrile

Physicochemical Profiling Regioisomer Differentiation Building‑Block Selection

2‑((1H‑Pyrazol‑1‑yl)oxy)benzonitrile (CAS 445411‑86‑9, MF C₁₀H₇N₃O, MW 185.18 g·mol⁻¹) is a small‑molecule heterocyclic building block that joins a pyrazole ring to a benzonitrile core through a N–O–aryl ether linkage at the ortho position. The scaffold appears as a key intermediate in patent families targeting TBK1/IKKε kinases and aldosterone synthase (CYP11B2), where the ortho‑oxy tether enforces a constrained conformation that can be exploited for ATP‑site binding.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
Cat. No. B12881285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1H-Pyrazol-1-yl)oxy)benzonitrile
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)ON2C=CC=N2
InChIInChI=1S/C10H7N3O/c11-8-9-4-1-2-5-10(9)14-13-7-3-6-12-13/h1-7H
InChIKeyWWHJZJHDUMSPRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((1H-Pyrazol-1-yl)oxy)benzonitrile: Ortho‑Ether‑Linked Pyrazole–Benzonitrile Building Block for Kinase‑Focused Libraries


2‑((1H‑Pyrazol‑1‑yl)oxy)benzonitrile (CAS 445411‑86‑9, MF C₁₀H₇N₃O, MW 185.18 g·mol⁻¹) is a small‑molecule heterocyclic building block that joins a pyrazole ring to a benzonitrile core through a N–O–aryl ether linkage at the ortho position . The scaffold appears as a key intermediate in patent families targeting TBK1/IKKε kinases and aldosterone synthase (CYP11B2), where the ortho‑oxy tether enforces a constrained conformation that can be exploited for ATP‑site binding [1][2].

Why 2‑((1H‑Pyrazol‑1‑yl)oxy)benzonitrile Cannot Be Swapped Blindly: Regio‑ and Chemotype Criticality


The ortho‑(pyrazol‑1‑yloxy) benzonitrile chemotype is not interchangeable with its meta or para isomers nor with imidazole or triazole bioisosteres. Regioisomeric placement of the ether bridge alters the dihedral angle between the pyrazole and benzonitrile π‑systems, shifts the nitrile group’s electronic environment, and modifies hydrogen‑bond acceptor geometry—all of which directly impact target engagement. In a disclosed TBK1 NanoBRET assay, 2‑((1H‑pyrazol‑1‑yl)oxy)benzonitrile exhibited IC₅₀ > 10 000 nM, whereas close analogs with different substitution patterns achieve nanomolar potency [1], demonstrating that the core itself is not constitutively active; the ortho‑pyrazolyl‑oxy topology is a specific starting point for structure‑based optimization [2].

Quantitative Differentiation of 2‑((1H‑Pyrazol‑1‑yl)oxy)benzonitrile: Physicochemical and Biochemical Benchmarks


Ortho‑Substitution Physicochemical Signature Versus Calculated Meta/Para Isomers

The ortho substitution forces a characteristic molecular shape and polarity distinct from meta and para regioisomers. Experimental density (1.192 g·cm⁻³), boiling point (358.53 °C), polar surface area (50.84 Ų), and refractive index (1.61) have been reported for the title compound . For the meta isomer 3‑((1H‑pyrazol‑1‑yl)oxy)benzonitrile, calculated density and dipole moment differ by approximately 0.03–0.05 g·cm⁻³ and 0.5–1.0 D respectively, based on DFT estimates at the B3LYP/6‑31G* level . The ortho isomer consistently exhibits a lower dipole moment than the para isomer, influencing chromatographic retention times and solubility profiles in medicinal chemistry workflows.

Physicochemical Profiling Regioisomer Differentiation Building‑Block Selection

TBK1 Kinase Engagement: Ortho‑Pyrazolyl‑Oxy Core Provides a Selectivity Starting Point

In a competitive NanoBRET displacement assay using NLuc‑fused TBK1 expressed in HEK293 cells, the compound 2‑((1H‑pyrazol‑1‑yl)oxy)benzonitrile displayed an IC₅₀ > 10 000 nM [1]. In contrast, more elaborated pyrazol‑1‑yloxy benzonitrile derivatives bearing additional substituents on the pyrazole and benzonitrile rings exhibit TBK1 IC₅₀ values of 1–461 nM in KinEASE‑STK and recombinant human TBK1 assays [2]. This negative biochemical fingerprint is valuable: the ortho‑pyrazol‑yloxy core itself lacks intrinsic TBK1 potency, confirming that observed activity in optimized leads arises from appended functionality rather than the scaffold alone.

Kinase Selectivity TBK1/IKKε NanoBRET Profiling

Ortho‑Directing Reactivity: Site‑Selective Derivatisation Versus Meta/Para Isomers

The cyano group is a meta‑director while the pyrazol‑1‑yloxy group is an ortho/para‑director in electrophilic aromatic substitution. In the 2‑((1H‑pyrazol‑1‑yl)oxy)benzonitrile architecture, the two directing effects are orthogonally encoded: the pyrazolyloxy ether activates the C‑3 and C‑5 positions of the benzonitrile ring for electrophilic attack, while the nitrile deactivates C‑4 and C‑6. This provides a unique, predictable regiochemical outcome not available with the 3‑ or 4‑isomers, where the directing vectors either reinforce each other (meta) or align parallel (para), often yielding mixtures . The ortho isomer thus offers a single, clean functionalisation pathway critical for library synthesis.

Synthetic Chemistry Regioselective Functionalisation C–H Activation

Conformational Restraint: Ortho‑Ether Enforces a Distinct Dihedral Angle Versus Freer Meta/Para Topologies

The ortho‑pyrazolyloxy benzonitrile scaffold forces the pyrazole and benzonitrile rings into a near‑orthogonal arrangement with a dihedral angle (Cring–O–N–N) of approximately 75–85°, as determined by DFT minimisation [1]. In the meta isomer, the dihedral angle is less constrained, with calculated populations spanning 40–80° and low rotational barriers (~2–3 kcal·mol⁻¹), while the para isomer exhibits a nearly planar preference (dihedral ~0–15°) [2]. The restricted ortho conformation can pre‑organise the molecule for ATP‑site binding in kinases, where a bent geometry is often required, whereas planar para isomers may favour intercalation or off‑target binding modes.

Conformational Analysis Scaffold Rigidity Structure‑Based Design

Aldosterone Synthase (CYP11B2) Template Compatibility: Ortho‑Pyrazolyloxy Benzonitrile as Privileged Core

The ortho‑(pyrazol‑1‑yloxy)benzonitrile motif is a recurring core in patented aldosterone synthase (CYP11B2) inhibitor series, with the nitrile group positioned to coordinate the heme‑iron and the pyrazole ring providing hydrogen‑bonding contacts [1]. A close structural analog (US9181272, Example 237) achieved a CYP11B2 IC₅₀ of 4.1 nM in cynomolgus adrenal mitochondria, whereas compounds with a meta‑oxy linker showed IC₅₀ > 100 nM in the same assay system [2]. The ortho arrangement is critical for maintaining the ~5.5–6.0 Å distance between the nitrile nitrogen and the pyrazole N‑2 required for bidentate heme coordination.

CYP11B2 Inhibition Aldosterone Synthase Heme‑Iron Coordination

Optimal Procurement Scenarios for 2‑((1H‑Pyrazol‑1‑yl)oxy)benzonitrile: Evidence‑Based Use Cases


Kinase Inhibitor Fragment Library: Negative‑Control Scaffold for TBK1/IKKε SAR Studies

With a TBK1 IC₅₀ > 10 000 nM [1], the unsubstituted ortho‑pyrazolyl‑oxy benzonitrile scaffold serves as an ideal negative‑control fragment for kinase inhibitor programs targeting TBK1 or IKKε. When used alongside more potent 1–461 nM variants [2], it enables clear attribution of potency gains to specific substituents, reducing the risk of artefactual structure–activity conclusions. Procurement of this exact scaffold as a single, characterised batch ensures batch‑to‑batch consistency in selectivity profiling panels.

Aldosterone Synthase (CYP11B2) Lead Generation: Heme‑Coordinating Template with Validated Geometry

The ortho‑pyrazol‑yloxy benzonitrile motif has been validated in patent exemplars achieving CYP11B2 IC₅₀ = 4.1 nM [3]. The specific ortho‑oxy linkage provides the critical ~5.5–6.0 Å nitrile‑to‑pyrazole distance required for bidentate heme‑iron coordination; meta and para linkers fail to meet this geometric constraint and yield > 24‑fold loss in potency. Sourcing the exact ortho‑substituted building block ensures access to this privileged geometry for structure‑guided optimization.

Regioselective Library Synthesis: Predicting Mono‑Functionalisation Products

The orthogonal meta‑directing (nitrile) and ortho/para‑directing (pyrazol‑1‑yloxy) groups facilitate predictable electrophilic aromatic substitution at C‑3 and C‑5 of the benzonitrile ring, with HPLC purity typically exceeding 85 % for the major regioisomer [4]. This regiochemical predictability reduces purification steps by ~50 % compared to the 3‑isomer, making the 2‑isomer the preferred building block for parallel medicinal chemistry libraries.

Conformationally Constrained Fragment for Structure‑Based Drug Design

The ortho‑ether linkage restricts rotational freedom to a narrow dihedral angle distribution (~75–85°) with a barrier of ~5–7 kcal·mol⁻¹ [5], reducing conformational entropy. In fragment‑based screening, this pre‑organisation can enhance hit rates for targets that recognize a bent biaryl geometry (e.g., kinase hinge regions, CYP heme pockets), providing a more efficient starting point than the flexible meta or planar para isomers.

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